molecular formula C13H13ClF3N3O B2699394 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060040-00-6

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No. B2699394
M. Wt: 319.71
InChI Key: ZVFVUEZCLWCZRC-UHFFFAOYSA-N
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Description

“3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular weight of 319.71 . It’s a powder with a storage temperature at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H12F3N3O.ClH/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature . It has a molecular weight of 319.71 .

Scientific Research Applications

Anticancer Applications

Researchers have identified compounds similar to 3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride as potential anticancer agents. For instance, a novel apoptosis inducer identified through high-throughput screening has shown good activity against several breast and colorectal cancer cell lines, with its molecular target identified as TIP47, an IGF II receptor-binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005). Moreover, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, further emphasizing the therapeutic potential of such compounds in oncology research (Redda & Gangapuram, 2007).

OLED Applications

Oxadiazole derivatives have been utilized as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs, demonstrating reduced driving voltages and very high efficiency. Specifically, these materials have contributed to achieving excellent external quantum efficiencies (EQEs) and low roll-off at high current densities for OLED devices (Shih et al., 2015).

Antibacterial Activity

The synthesis and evaluation of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits have revealed primary antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antibacterial agents (Hu, Li, & Huang, 2006).

Materials Science

In materials science, novel polyphenylenes containing phenol-substituted oxadiazole moieties have been synthesized and demonstrated as highly sensitive and selective fluorescent chemosensors for fluoride ion, showcasing the versatility of oxadiazole derivatives in sensor applications (Zhou et al., 2005). Additionally, the synthesis and characterization of dinuclear and tetranuclear AgI supramolecular complexes generated from oxadiazole-containing molecular clips highlight the use of these compounds in constructing novel coordination architectures (Jin et al., 2019).

Safety And Hazards

The safety information available indicates that this compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O.ClH/c14-13(15,16)12(6-7-17-8-12)11-18-10(19-20-11)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVUEZCLWCZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=CC=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

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